molecular formula C15H24NNaO5 B2830495 Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate CAS No. 2197044-51-0

Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate

Cat. No.: B2830495
CAS No.: 2197044-51-0
M. Wt: 321.349
InChI Key: LIPSNAIPMHDMLM-RFVHGSKJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium ®-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a cyclobutanecarboxylate group and a tert-butoxycarbonyl-protected piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ®-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate typically involves multiple steps:

    Formation of the Piperidine Derivative: The starting material, piperidine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to protect the nitrogen atom, forming tert-butoxycarbonyl-piperidine.

    Cyclobutanecarboxylate Formation: The protected piperidine is then reacted with cyclobutanecarboxylic acid or its derivatives under appropriate conditions to form the desired ester linkage.

    Sodium Salt Formation: The final step involves the conversion of the ester to its sodium salt form using a suitable base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the ester linkage, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutanecarboxylate and piperidine moieties could play a role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sodium ®-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclopentanecarboxylate: Similar structure with a cyclopentane ring instead of cyclobutane.

    Sodium ®-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclohexanecarboxylate: Contains a cyclohexane ring.

    Sodium ®-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclopropanecarboxylate: Features a cyclopropane ring.

Uniqueness

The uniqueness of Sodium ®-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate lies in its specific ring size and the presence of both the cyclobutanecarboxylate and tert-butoxycarbonyl-protected piperidine moieties. These structural features may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

sodium;1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5.Na/c1-14(2,3)21-13(19)16-9-4-6-11(10-16)20-15(12(17)18)7-5-8-15;/h11H,4-10H2,1-3H3,(H,17,18);/q;+1/p-1/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPSNAIPMHDMLM-RFVHGSKJSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2(CCC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2(CCC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24NNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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